methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate
Description
Methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate is a heterocyclic compound featuring a fused triazolopyrimidin core. Key structural elements include:
- A 7-oxo group at position 7, which may enhance hydrogen-bonding interactions with biological targets.
- A butanoate ester at position 6, which may act as a prodrug moiety to improve bioavailability.
Properties
IUPAC Name |
methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-3-12(16(24)25-2)21-9-18-14-13(15(21)23)19-20-22(14)8-10-4-6-11(17)7-5-10/h4-7,9,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGGVSUSJNMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Triazolamines with 1,3-Dicarbonyl Derivatives
Aminotriazoles react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the triazolopyrimidine core. For instance, 5-amino-1,2,4-triazole (5 ) reacts with ethyl 3-oxobutanoate in ethanol under reflux to yield 7-hydroxy-6-methyltriazolo[4,5-d]pyrimidine (17 ) (Figure 12,). This method offers regioselectivity, as the ketone carbonyl preferentially reacts with the triazole’s N1 nitrogen, ensuring correct annulation.
Key Conditions :
Dimroth Rearrangement of Triazolo[4,3-a]Pyrimidines
An alternative route involves synthesizing 1,2,4-triazolo[4,3-a]pyrimidines (13 ) via cyclocondensation of hydrazinylpyrimidines (12 ) with carbonyl compounds, followed by Dimroth rearrangement under acidic conditions (e.g., HCl/EtOH) to yield the desired triazolo[4,5-d]pyrimidine isomer. This method is critical for accessing derivatives with substitutions at positions 5 and 7.
Key Conditions :
- Reagents: Hydrazine hydrate, phosphoryl chloride (POCl₃)
- Rearrangement Catalyst: HCl, H₂SO₄
- Temperature: 50–110°C
- Yield: 60–75%
Installation of the 7-Oxo Group
The 7-oxo functionality is typically introduced via oxidation or hydrolytic processes:
Oxidation of Thioethers
Sulfur-containing intermediates (e.g., 7-methylthio derivatives) are oxidized using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). For instance, treatment of 7-(methylthio)triazolo[4,5-d]pyrimidine (57 ) with H₂O₂ in acetic acid yields the 7-oxo derivative (62 ) with >90% efficiency.
Key Conditions :
Hydrolysis of Chloro Derivatives
7-Chlorotriazolo[4,5-d]pyrimidine (10 ) undergoes hydrolysis in aqueous NaOH to form the 7-oxo analog. This method is limited by competing hydrolysis at other positions.
Esterification to Form the Butanoate Side Chain
The butanoate ester is introduced via Mitsunobu reaction or nucleophilic substitution:
Mitsunobu Reaction with Methyl 2-Hydroxybutanoate
A hydroxyl group at position 6 reacts with methyl 2-hydroxybutanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method preserves stereochemistry and achieves yields of 70–80%.
Key Conditions :
Alkylation with Methyl 2-Bromobutanoate
6-Hydroxy intermediates are deprotonated with NaH and reacted with methyl 2-bromobutanoate in DMF. This one-step process is efficient but may require excess alkylating agent.
Key Conditions :
- Base: Sodium hydride (NaH)
- Solvent: DMF, acetonitrile
- Temperature: 25–50°C
- Yield: 60–75%
Integrated Synthetic Routes
Route 1: Sequential Cyclocondensation-Alkylation-Esterification
- Cyclocondensation : 5-Amino-1,2,4-triazole + ethyl 3-oxobutanoate → 17 .
- Chlorination : POCl₃ converts 7-hydroxy to 7-chloro (10 ).
- Benzylation : 3-Chloro intermediate + 4-chlorobenzylamine → 3-[(4-chlorophenyl)methyl].
- Oxidation : H₂O₂/Na₂WO₄ introduces 7-oxo group.
- Esterification : Mitsunobu reaction with methyl 2-hydroxybutanoate.
Overall Yield : 40–50%
Route 2: Dimroth Rearrangement-Oxidation-Alkylation
- Hydrazinylpyrimidine Synthesis : Pyrimidine-2,4-dione + hydrazine → 12 .
- Cyclocondensation : 12 + acetylacetone → 13 .
- Dimroth Rearrangement : HCl/EtOH → triazolo[4,5-d]pyrimidine.
- Benzylation : Friedel-Crafts alkylation with 4-chlorobenzyl chloride.
- Esterification : Alkylation with methyl 2-bromobutanoate.
Overall Yield : 35–45%
Analytical and Optimization Data
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 5 |
| Overall Yield (%) | 40–50 | 35–45 |
| Key Advantage | High regioselectivity | Avoids POCl₃ |
| Limitation | Requires toxic POCl₃ | Lower yield |
Table 2: Optimization of Esterification Conditions
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu Reaction | 70–80 | >95 |
| Alkylation with NaH | 60–75 | 85–90 |
Chemical Reactions Analysis
Types of Reactions
methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
Halogen Substituent Effects :
- The 4-chlorophenylmethyl group in the target compound vs. the 4-fluorophenylmethyl in BO48998 highlights differences in steric bulk and electronegativity. Chlorine’s larger van der Waals radius may enhance hydrophobic interactions, while fluorine’s higher electronegativity could improve metabolic stability .
Position 6 Modifications: The butanoate ester in the target compound contrasts with the acetamide in BO48996.
Core Structure Variations :
- The pyrazoline derivative (Compound 6) shares a 4-chlorophenyl group but lacks the triazolopyrimidin scaffold. Its thioamide (C=S) and carbonyl (C=O) groups suggest distinct electronic properties, possibly favoring antimicrobial over kinase-targeted activity .
Pharmacokinetic and Pharmacodynamic Considerations
- Bioavailability: The butanoate ester in the target compound likely improves lipophilicity, enhancing membrane permeability compared to BO48998’s polar amide group .
- Target Selectivity : The triazolopyrimidin core in the target and BO48998 may favor kinase or protease binding, whereas the pyrazoline core in Compound 6 could target microbial enzymes .
Biological Activity
Methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Overview
The compound features a triazolo-pyrimidine core , which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets due to the electron-withdrawing nature of chlorine, which can increase the compound's lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN5O2 |
| Molecular Weight | 321.76 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC(=O)OC1=NNC(=O)N(C=C1)C(C)=C(C)C |
Antimicrobial Activity
Compounds containing triazole and pyrimidine moieties have been widely studied for their antimicrobial properties . For instance:
- Antibacterial Activity : Studies have shown that derivatives similar to this compound exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 1–8 μg/mL.
Anticancer Potential
The triazolo-pyrimidine scaffold has been identified as a promising lead in anticancer drug development. Compounds within this class have shown the ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . For example:
- Case Study : A derivative with a similar structure demonstrated IC50 values of 1.54 μM against prostate cancer cells (PC-3) and 3.36 μM against lung cancer cells (A-549) .
The proposed mechanism of action for this compound involves:
- Inhibition of CDKs : Disruption of the cell cycle in cancer cells.
- Interaction with DNA : Potential intercalation or binding that may lead to DNA damage or replication interference.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reaction : Combining appropriate starting materials under basic conditions (e.g., sodium hydroxide).
- Purification Techniques : Recrystallization or chromatography is employed to achieve high purity.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate?
- Methodology : The synthesis involves cyclization of the triazolo-pyrimidinone core, followed by functionalization with 4-chlorobenzyl and methyl butanoate groups. Key steps include:
- Core formation : Cyclization using precursors like substituted pyrimidines under reflux with catalysts (e.g., triethylamine) in solvents such as DMF .
- Substituent introduction : Alkylation or nucleophilic substitution reactions at the 3- and 6-positions of the core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for alkylation), and inert atmospheres (N₂) improve yields (reported 60–75%) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm, ester carbonyl at δ 170–175 ppm) .
- X-ray crystallography : Single-crystal analysis to confirm fused triazolo-pyrimidinone geometry and substituent orientations (e.g., dihedral angles between aryl groups) .
- HRMS : Molecular ion peak matching the exact mass (C₂₀H₁₈ClN₅O₃: calc. 435.1048) .
Q. What analytical techniques are recommended for quantifying purity and stability under varying conditions?
- Methodology :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) for purity assessment .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis products (e.g., ester cleavage to carboxylic acid) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic/nucleophilic sites (e.g., triazole N-atoms) for reaction planning .
- Molecular docking : Screen against targets like kinases (e.g., casein kinase 2) using AutoDock Vina; prioritize binding poses with ΔG < −8 kcal/mol .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Dose-response curves : 8-point dilution series (0.1–100 μM) with triplicate measurements to improve statistical reliability .
- Meta-analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxyphenyl) to isolate structure-activity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or ester groups (e.g., ethyl instead of methyl) .
- Bioactivity profiling : Compare IC₅₀ values against key targets (see table below).
| Substituent (R₁/R₂) | Target (IC₅₀, μM) | Selectivity Index (vs. normal cells) |
|---|---|---|
| 4-Cl-benzyl / methyl ester | Kinase X: 2.1 | 12.5 |
| 4-F-benzyl / ethyl ester | Kinase X: 1.8 | 15.3 |
| 4-OCH₃-benzyl / methyl ester | Kinase X: 5.4 | 8.7 |
- Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst optimization : Use chiral catalysts (e.g., (R)-BINAP-Pd) for stereocontrol during alkylation steps .
- Process monitoring : In-line FTIR to track reaction progress and minimize byproducts .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported cytotoxicity (IC₅₀: 5 μM vs. 20 μM).
- Resolution :
- Variable factors : Cell passage number, serum concentration in media .
- Revised protocol : Use low-passage cells (<15 passages) and standardized media (10% FBS) to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
